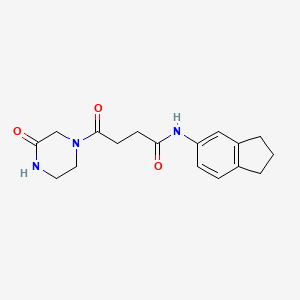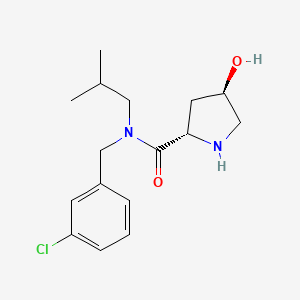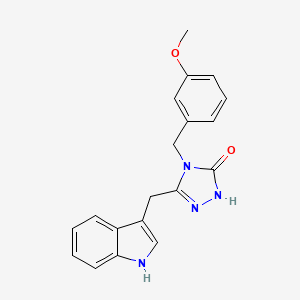
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. DPI has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. In neurobiology, DPI has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immunology, DPI has been shown to modulate the immune response and reduce inflammation in various disease models, including rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
DPI exerts its biological effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide activity, DPI reduces the levels of PA and disrupts these cellular processes, leading to various biological effects.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of synaptic plasticity, and reduction of inflammation. DPI has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These effects are mediated by the inhibition of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide activity and the subsequent disruption of PA signaling.
Avantages Et Limitations Des Expériences En Laboratoire
DPI has several advantages for lab experiments, including its high potency and selectivity for N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity and side effects. However, DPI also has some limitations, including its high cost and limited availability, its potential off-target effects, and its variable efficacy in different cell types and disease models. These limitations should be taken into consideration when designing experiments and interpreting the results.
Orientations Futures
There are several future directions for research on DPI, including the development of more efficient and cost-effective synthesis methods, the identification of new biological targets and signaling pathways regulated by N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, the optimization of DPI dosing and administration regimens, and the evaluation of DPI in clinical trials for various diseases. Additionally, the combination of DPI with other drugs or therapies may enhance its efficacy and reduce its limitations. Further research on DPI and its potential applications will provide valuable insights into the role of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide signaling in health and disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(6-7-17(23)20-9-8-18-16(22)11-20)19-14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVKSISEDNPCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)

![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![(3S*,4R*)-1-[(4-fluorophenoxy)acetyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4261016.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)

![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)

![3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4261060.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4261084.png)